3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536286
InChI: InChI=1S/C11H10O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,14)
SMILES:
Molecular Formula: C11H10O3S
Molecular Weight: 222.26 g/mol

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17536286

Molecular Formula: C11H10O3S

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
IUPAC Name 3-oxo-1-phenylsulfanylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H10O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,14)
Standard InChI Key QLWUBDIDLUTDKY-UHFFFAOYSA-N
Canonical SMILES C1C(=O)CC1(C(=O)O)SC2=CC=CC=C2

Introduction

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is a unique organic compound featuring a cyclobutane ring with a carboxylic acid group and a phenylthio substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile structure, which allows for various chemical modifications and potential biological activities.

Synthesis Methods

The synthesis of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone derivatives with thiophenol or other thiol compounds under specific conditions. These methods often utilize commercially available starting materials, making them accessible for both laboratory and industrial applications.

Synthesis Steps

  • Starting Materials: Cyclobutanone derivatives and thiophenol.

  • Reaction Conditions: Mild temperatures and standard organic solvents.

  • Reagents: Potassium permanganate or chromium trioxide for oxidation reactions, and lithium aluminum hydride for reduction reactions.

Biological and Chemical Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of both hydroxy and phenylthio groups may enhance its interactions with biological targets, such as proteins and enzymes, potentially modulating their activity. Preliminary studies suggest it may influence pathways related to oxidative stress and inflammation.

Potential Biological Activities

  • Antimicrobial Properties: Compounds with similar structures have been investigated for antimicrobial activities.

  • Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects.

  • Anticancer Properties: Further research is needed to explore its anticancer potential.

Comparison with Similar Compounds

3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is distinct from other cyclobutane derivatives due to its phenylthio group. This feature differentiates it from compounds like 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, which lacks the phenylthio group, and 3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid, which has a methoxy group instead.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acidPhenylthio and hydroxy groups on a cyclobutane ringEnhances biological interactions
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acidHydroxy and phenyl groups on a cyclobutane ringLacks phenylthio group
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acidMethoxy instead of phenylthio groupDifferent electronic properties

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